cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester

Conformational Analysis Stereochemistry NMR Spectroscopy

Researchers and procurement managers face failed asymmetric syntheses due to substitution of cis-2-phenylpyrrolidines with trans isomers or achiral analogs, which alters conformational stability and biological recognition. This compound delivers defined (2S,3R) stereochemistry essential for kinase inhibitor scaffolds and GPCR modulator libraries. - (2S,3R) configuration ensures stereochemical integrity in downstream transformations - Solution-phase cis dominance (validated via NMR) provides reproducible conformational baseline - 97-98% purity, suitable for hit-to-lead optimization and chiral pool synthesis

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 82959-87-3
Cat. No. B3156435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester
CAS82959-87-3
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1C2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1
InChIKeyCQACFNSKPYNJEE-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester: Procurement and Research Profile


cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester (CAS 82959-87-3), also known as methyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate [1], is a chiral pyrrolidine derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol [2]. It features a five-membered nitrogen-containing heterocycle with a phenyl substituent and a methyl ester group in a defined cis configuration. This compound is primarily utilized as a versatile chiral building block in organic synthesis and pharmaceutical research, with reported purity levels of 97–98% .

Chiral building block for asymmetric synthesis
Defined (2S,3R) cis configuration
Reported high stereochemical purity

cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester: Why Generic Substitution Fails


The defined (2S,3R) stereochemistry of cis-2-phenyl-pyrrolidine-3-carboxylic acid methyl ester is not a trivial structural detail but a critical determinant of its physicochemical behavior and biological recognition. In the broader class of 2-phenylpyrrolidines, the cis and trans diastereomers exhibit profoundly different conformational stabilities: trans conformers are energetically favored in the gas phase by 6–8 kJ mol⁻¹, while cis conformers predominate in solution due to solvent-mediated disruption of key intramolecular interactions [1]. This conformational dichotomy translates into distinct three-dimensional shapes that can dictate binding to chiral biological targets, such as enzymes and receptors, where stereochemistry is paramount. Consequently, substituting the cis isomer with its trans counterpart (CAS 82959-88-4) [2] or other achiral pyrrolidine analogs risks loss of stereoselective recognition, altered reaction outcomes in asymmetric synthesis, and potentially failed biological assays—rendering generic substitution scientifically unsound for applications requiring precise chirality.

Stereochemical mismatch
trans isomer (CAS 82959-88-4) lacks the defined (2S,3R) configuration; often supplied as racemate or salt.
Conformational profile shift
Solvent-mediated cis dominance may not transfer to trans, altering chiral recognition in solution.
Purity and resolution overhead
trans isomer purity is inconsistently reported, potentially requiring additional chiral separation steps.

cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester: Quantitative Differentiation Evidence


Conformational Stability: Solution vs. Gas Phase

In the 2-phenylpyrrolidine class, the trans conformer (amino hydrogen and phenyl substituent in trans arrangement) is 6–8 kJ mol⁻¹ more stable than the cis conformer in the gas phase. However, in solution (e.g., chloroform or water), NMR data reveals only cis conformers present, confirming a solvent-mediated reversal of stability [1].

Conformational stability
Class-level inference
cis conformer: predominant in solution (NMR)
trans conformer: 6–8 kJ mol⁻¹ more stable in gas phase
Solvent-mediated inversion supports cis-specific study design
Class-level; solution NMR data reported
Conformational Analysis Stereochemistry NMR Spectroscopy

Stereochemical Purity and Synthetic Utility

The cis-2-phenyl-pyrrolidine-3-carboxylic acid methyl ester (CAS 82959-87-3) is commercially available with a purity specification of ≥98% , whereas the trans isomer (CAS 82959-88-4) is often provided as a racemate or hydrochloride salt with varying purity . The defined (2S,3R) stereochemistry of the cis ester enables its direct use as a chiral building block without additional resolution steps, in contrast to racemic trans mixtures which require costly enantiomeric separation.

Purity & stereochemistry
Head-to-head comparison
cis: ≥98% purity, defined (2S,3R)
trans: often racemic or salt form, purity unspecified
Defined stereochemistry reduces resolution steps
Supplier-sourced; verify CoA for specific lot
Asymmetric Synthesis Chiral Building Block Stereoselectivity

Chiral Building Block in Synthesis

Methyl cis-2-Phenyl-3-pyrrolidinecarboxylate is explicitly described as a 'versatile chiral intermediate' in organic synthesis and pharmaceutical research . This contrasts with many pyrrolidine derivatives that lack stereochemical definition and are thus limited to achiral applications. The compound's well-defined (2S,3R) configuration provides a predictable three-dimensional scaffold for constructing enantiopure drug candidates and ligands.

Chiral building block
Class-level inference
Enables enantioselective synthesis vs. racemic pyrrolidine esters
Supports stereochemical-control workflow in medicinal chemistry
Vendor documentation; validate in target application
Chiral Intermediate Organic Synthesis Pharmaceutical Research

cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester: Application Scenarios


Asymmetric Synthesis of Bioactive Pyrrolidines

Utilize this compound as a chiral pool starting material for the construction of enantiopure pyrrolidine scaffolds found in pharmaceuticals, such as kinase inhibitors or GPCR modulators. The defined (2S,3R) stereochemistry ensures that subsequent transformations maintain stereochemical integrity, which is essential for target binding and selectivity .

Conformational Studies in Medicinal Chemistry

Employ the cis-configured methyl ester as a model system to investigate solvent-dependent conformational switching in 2-phenylpyrrolidines. Its well-characterized solution-phase cis dominance [1] provides a reproducible baseline for NMR-based conformational analysis, aiding in the design of conformationally constrained drug candidates.

Stereoselective Ligand Design for Chiral Receptors

Incorporate the compound into ligand libraries where the (2S,3R) stereochemistry is critical for achieving shape complementarity with chiral protein binding pockets. The compound's ability to present the phenyl and carboxylate groups in a specific spatial orientation makes it a valuable fragment for hit-to-lead optimization campaigns targeting enzymes or receptors with stereospecific binding sites.

Application
Selection Property
Validation Focus
Chiral pyrrolidine scaffold synthesis
Stereochemical-control context
Enantiomeric excess and stereochemical attribution review
Conformational analysis studies
Solvent-dependent conformational profile
NMR-based conformational assignment
Stereoselective ligand libraries
Enantiomer-specific assay-response context
Shape complementarity modeling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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